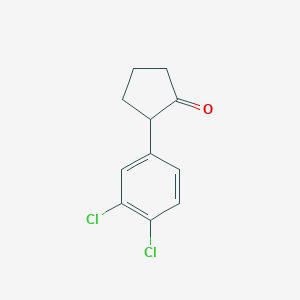
2-(3,4-Dichlorophenyl)cyclopentan-1-one
Overview
Description
“2-(3,4-Dichlorophenyl)cyclopentan-1-one” is an organic compound with the molecular formula C11H10Cl2O . It has a molecular weight of 229.11 . The compound appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3,4-dichlorophenyl)cyclopentan-1-one . The InChI code for this compound is 1S/C11H10Cl2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 229.11 . The storage temperature is room temperature .Scientific Research Applications
Carboxylic Acid Isostere
Cyclopentane-1,3-diones, structurally related to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, have been investigated for their potential as carboxylic acid isosteres. The cyclopentane-1,3-dione moiety exhibits properties similar to carboxylic acids and is considered a novel isostere for carboxylic acid functional groups. This property has been leveraged in the design of potent thromboxane (A2) receptor antagonists, demonstrating the cyclopentane-1,3-dione unit's ability to effectively substitute for the carboxylic acid functional group in drug design (Ballatore et al., 2011).
Material Science and Optoelectronics
In material science and optoelectronics, polymers containing the cyclopentadithiophen-4-one unit, structurally similar to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, have been synthesized and studied. These polymers absorb in the near-infrared region and exhibit promising ambipolar field-effect transistor performance, demonstrating their potential in optoelectronic applications (Fei et al., 2013).
Redox-Active Chelating Ligand
2,5-Diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, closely related to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, has been explored as a redox-active chelating ligand. It exhibits molecular electrochemical sensing capabilities for various divalent metal ions and demonstrates enhanced chelate stability upon one-electron reduction (Siemeling et al., 2004).
Fuel and Combustion Research
In fuel and combustion research, cyclopentane and its derivatives, which include structures similar to 2-(3,4-Dichlorophenyl)cyclopentan-1-one, have been part of studies to understand the combustion characteristics of multi-component gasoline surrogate fuels. These studies focus on aspects such as auto-ignition and provide insights for improving predictive models for multi-component mixtures (Lokachari et al., 2021).
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVKWCBIWGQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



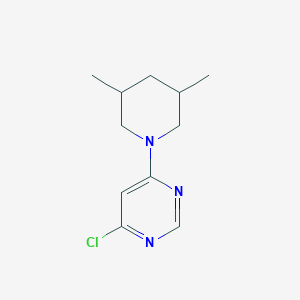
![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)
![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)
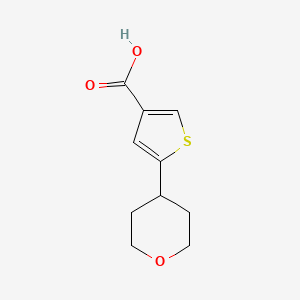
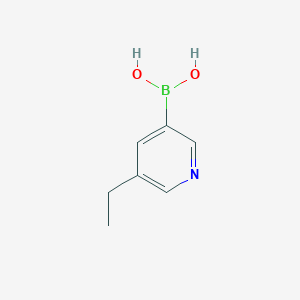

![Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1467886.png)
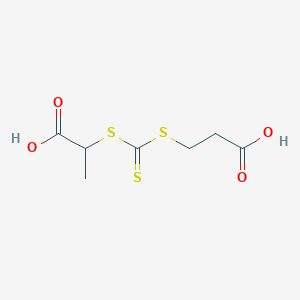

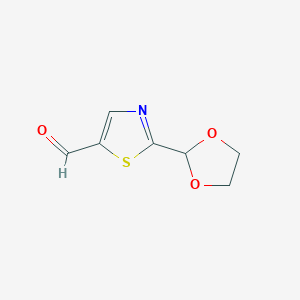
![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)
![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)